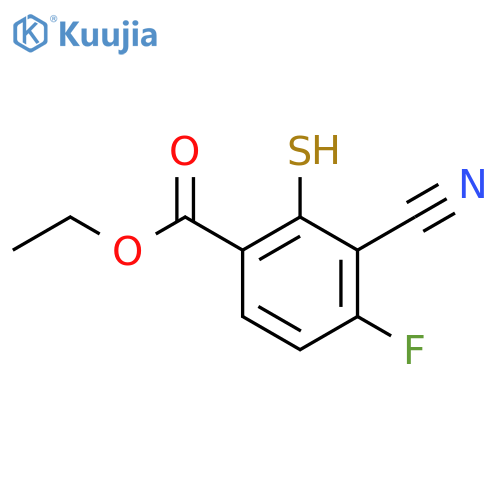

Cas no 1805635-96-4 (Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate)

1805635-96-4 structure

商品名:Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate

CAS番号:1805635-96-4

MF:C10H8FNO2S

メガワット:225.239424705505

CID:4955504

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate

-

- インチ: 1S/C10H8FNO2S/c1-2-14-10(13)6-3-4-8(11)7(5-12)9(6)15/h3-4,15H,2H2,1H3

- InChIKey: IRNVWZMELZENJM-UHFFFAOYSA-N

- ほほえんだ: SC1C(C#N)=C(C=CC=1C(=O)OCC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 51.1

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007758-500mg |

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |

1805635-96-4 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015007758-1g |

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |

1805635-96-4 | 97% | 1g |

1,519.80 USD | 2021-06-21 | |

| Alichem | A015007758-250mg |

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |

1805635-96-4 | 97% | 250mg |

489.60 USD | 2021-06-21 |

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

1805635-96-4 (Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬